An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride
An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-N,N-dimethylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS RN: 104340-39-8). Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document offers a robust framework for its experimental determination. We delve into the theoretical underpinnings of solubility for amine hydrochloride salts, detailing the influential factors of pH, temperature, and solvent polarity. A detailed, field-proven experimental protocol using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and analytical development.
Introduction: The Significance of Solubility
2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a reactive intermediate used in organic synthesis. Its utility in various chemical transformations is fundamentally governed by its ability to dissolve in specific solvent systems. A comprehensive understanding of its solubility is paramount for:
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Reaction Kinetics and Yield Optimization: Ensuring the compound is in the solution phase is critical for homogenous reaction kinetics. Inadequate solubility can lead to sluggish or incomplete reactions and reduced product yields.
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Purification and Crystallization: The selection of appropriate anti-solvents and crystallization solvents is directly dependent on solubility data.
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Formulation Development: For pharmaceutical applications, solubility is a key determinant of bioavailability and the choice of delivery vehicle.
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Analytical Method Development: Accurate solubility data is essential for preparing stock solutions and calibration standards for various analytical techniques.
This guide will provide both the theoretical context and the practical tools necessary to approach the solubility determination of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride with scientific rigor.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 104340-39-8 | [1] |
| Molecular Formula | C₉H₁₂ClN · HCl | [1] |
| Molecular Weight | 206.11 g/mol | [1] |
| LogP | 2.67 | [1] |
| Appearance | White solid/crystals | [2][3] |
| Purity | Typically ≥95% | [1] |
The LogP value suggests a preference for lipophilic environments, which provides an initial indication of its likely solubility in organic solvents. As a hydrochloride salt, it is expected to have some degree of aqueous solubility, which will be highly dependent on pH.
Theoretical Framework: Factors Influencing Solubility
The solubility of an amine hydrochloride salt is a multifactorial property. The interplay of several key factors dictates the extent to which 2-(chloromethyl)-N,N-dimethylaniline hydrochloride will dissolve in a given solvent.
The Role of pH
For an amine hydrochloride salt, pH is arguably the most critical factor influencing aqueous solubility. The salt exists in equilibrium with its corresponding free base form. This equilibrium is pH-dependent. At lower pH values, the equilibrium favors the protonated, more water-soluble hydrochloride form. As the pH increases, the equilibrium shifts towards the unprotonated, generally less water-soluble free base form. This relationship is crucial in both synthetic and formulation contexts.[4]
The Common Ion Effect
In aqueous solutions containing other sources of chloride ions (e.g., sodium chloride), the solubility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride can be suppressed.[4][5] This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle. An excess of the common ion (Cl⁻) shifts the dissolution equilibrium to the left, favoring the solid, undissolved salt and thereby reducing its apparent solubility. This is a critical consideration in buffered solutions or physiological media.[5]
Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] As a salt, 2-(chloromethyl)-N,N-dimethylaniline hydrochloride is a polar compound. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the ions. Polar protic solvents, such as water and methanol, are anticipated to be effective due to their ability to form hydrogen bonds.[7] Aprotic polar solvents like DMSO and DMF are also likely to be good solvents. Conversely, non-polar solvents such as hexane and toluene are expected to be poor solvents for the hydrochloride salt.
Temperature
For most solid solutes, solubility increases with temperature. This endothermic dissolution process can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates. However, the extent of this temperature dependence varies between solvent-solute systems and must be determined empirically.
Caption: Interplay of key factors governing the solubility of 2-(chloromethyl)-N,N-dimethylaniline hydrochloride.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of readily available quantitative data, the following detailed protocol for the shake-flask method, a widely accepted technique for determining equilibrium solubility, is provided.[7][8]
Materials and Equipment
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2-(chloromethyl)-N,N-dimethylaniline hydrochloride (of known purity)
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Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF)
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Analytical balance
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Scintillation vials with screw caps
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Temperature-controlled orbital shaker
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Syringe filters (0.22 µm, compatible with the solvent)
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Volumetric flasks and pipettes
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
Experimental Workflow Diagram
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
